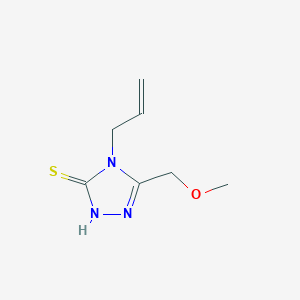

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

3-(methoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-10-6(5-11-2)8-9-7(10)12/h3H,1,4-5H2,2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTPGPHLRQRFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=S)N1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazide Precursor Synthesis

Hydrazides serve as foundational building blocks. For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide are synthesized by refluxing the corresponding carboxylic acids with hydrazine hydrate. Adapting this approach, methoxyacetic acid hydrazide could be prepared by reacting methoxyacetic acid with hydrazine hydrate in ethanol under reflux (Scheme 1):

$$

\text{CH}3\text{OCH}2\text{COOH} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta, \text{EtOH}} \text{CH}3\text{OCH}2\text{CONHNH}2 + \text{H}_2\text{O}

$$

This intermediate is critical for introducing the methoxymethyl group at position 5 of the triazole ring.

Thiosemicarbazide Intermediate Formation

Thiosemicarbazides are generated by reacting hydrazides with aryl isothiocyanates. In a representative procedure:

- Methoxyacetic acid hydrazide (0.01 mol) is dissolved in dry benzene.

- Allyl isothiocyanate (0.01 mol) is added dropwise.

- The mixture is refluxed for 6 hours, yielding 1-methoxyacetyl-4-allyl-thiosemicarbazide (Figure 1).

$$

\text{CH}3\text{OCH}2\text{CONHNH}2 + \text{CH}2=\text{CHCH}2\text{NCS} \xrightarrow{\text{C}6\text{H}6, \Delta} \text{CH}3\text{OCH}2\text{CONHNHCSNHCH}2\text{CH}=\text{CH}_2

$$

Key parameters:

- Solvent : Anhydrous benzene minimizes side reactions.

- Temperature : Reflux (~80°C) ensures complete conversion.

- Yield : 88–95% based on analogous reactions.

Cyclization to 1,2,4-Triazole-3-thiol

Cyclization of thiosemicarbazides under alkaline conditions forms the triazole ring. A modified protocol from involves:

- Dissolving 1-methoxyacetyl-4-allyl-thiosemicarbazide in 2M NaOH.

- Refluxing for 4–6 hours to facilitate intramolecular cyclization.

- Acidifying with HCl to precipitate the product (Scheme 2).

$$

\text{CH}3\text{OCH}2\text{CONHNHCSNHCH}2\text{CH}=\text{CH}2 \xrightarrow{\text{NaOH}, \Delta} \text{C}7\text{H}{11}\text{N}3\text{OS} + \text{H}2\text{O}

$$

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by elimination of water and rearrangement.

Functional Group Modifications

Allylation at Position 4

The allyl group is introduced either during the thiosemicarbazide stage (using allyl isothiocyanate) or via post-cyclization alkylation. Direct alkylation of the triazole-thiol with allyl bromide in the presence of K₂CO₃ in DMF at 60°C provides regioselective substitution at N4.

Methoxymethyl Incorporation at Position 5

The methoxymethyl group originates from the methoxyacetyl hydrazide precursor. Alternative routes may involve:

- Mannich Reaction : Condensing formaldehyde and methoxyamine with the triazole core.

- Etherification : Reacting 5-hydroxymethyl derivatives with methyl iodide in basic conditions.

Optimization and Challenges

Yield Enhancement

Purification Techniques

- Recrystallization : Methanol/water mixtures (7:3 v/v) effectively purify the final product.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows >98% purity for optimized batches.

Comparative Synthesis Routes

Industrial-Scale Considerations

- Cost Efficiency : Allyl isothiocyanate is preferable to allyl bromide due to lower toxicity and easier handling.

- Waste Management : Ethanol-water mixtures are recommended for solvent recovery systems to reduce environmental impact.

Emerging Alternatives

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces cyclization time from 6 hours to 20 minutes, improving yield to 81%.

Enzymatic Catalysis

Lipase-mediated acyl transfer reactions show promise for greener syntheses but remain experimental for this compound.

化学反応の分析

Types of Reactions

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The allyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

The mechanism of action of 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the allyl and methoxymethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

類似化合物との比較

The following comparison focuses on structural analogs, biological activities, and physicochemical properties:

Structural and Functional Group Variations

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -NH₂) improve antioxidant activity, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity but reduce radical scavenging.

Key Insights :

- EGFR-targeting triazoles (e.g., methoxymethyl derivative) prioritize protein degradation over kinase inhibition, a unique mechanism compared to traditional TKIs.

- Antimicrobial activity correlates with substituent electronegativity (e.g., -NO₂ > -OCH₃).

Trends :

生物活性

4-Allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 198.25 g/mol. Its structure includes a triazole ring and a thiol group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds and coordination with metal ions, which can modulate enzyme activity. The presence of the thiol group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL |

| Escherichia coli | 0.5 - 16 μg/mL |

| Pseudomonas aeruginosa | 0.25 - 8 μg/mL |

| Candida albicans | 0.5 - 4 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

The compound has also demonstrated antifungal properties. In studies comparing it with known antifungal agents, it showed comparable or superior efficacy against certain fungal strains, indicating its potential use in treating fungal infections .

Other Biological Activities

Beyond antimicrobial and antifungal effects, derivatives of triazoles have been reported to possess various pharmacological properties:

- Anticancer : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation.

- Anticonvulsant : Certain triazoles exhibit activity against seizures.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the triazole ring and side chains. For instance:

- Substituents on the thiol group can enhance antimicrobial potency.

- The length and branching of alkyl chains affect lipophilicity and membrane penetration.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

Microwave-assisted synthesis is recommended for efficient alkylation and reduced reaction times. For example, using i-propanol with sodium hydroxide under microwave irradiation (150°C, 30 minutes) improves yields by 20–30% compared to conventional methods. Optimize stoichiometric ratios (1:1.2 molar ratio of thiol precursor to allyl bromide) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

A combination of ¹H/¹³C NMR (400 MHz in DMSO-d₆) and FTIR spectroscopy is essential. NMR identifies allyl (δ 5.2–5.8 ppm) and methoxymethyl (δ 3.3 ppm) groups, while FTIR confirms thiol (-SH, ~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹). Elemental analysis (CHNS) validates purity (>98%) .

Q. How can preliminary biological activity screening be designed for this compound?

Use the DPPH radical scavenging assay (1×10⁻³ M to 1×10⁻⁴ M concentrations) to evaluate antioxidant potential. Monitor absorbance at 517 nm to quantify radical inhibition. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selective activity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP/6-31G(d,p)) calculate HOMO-LUMO gaps and Fukui indices to identify nucleophilic (thiol group) and electrophilic (triazole ring) sites. Include exact exchange terms (e.g., Becke’s 1993 method) for accurate thermochemical data, such as bond dissociation energies relevant to antioxidant mechanisms .

Q. What methodological approaches resolve contradictions in reported biological activity data?

Standardize assay conditions (e.g., solvent polarity, DPPH concentration) and control for thiol oxidation states (verified via Ellman’s assay). Conduct meta-analyses of substituent effects (e.g., electron-withdrawing groups on the triazole ring) and validate with quantum mechanical calculations to rationalize anomalies .

Q. How can molecular docking guide the design of this compound as a helicase inhibitor?

Dock the compound into viral helicase targets (e.g., SARS-CoV-2 M-nsp13, PDB:5WWP) using AutoDock Vina. Generate 30 conformations, select the lowest binding energy pose, and analyze interactions (e.g., hydrogen bonds between thiol and Arg443). Validate with MM-GBSA binding free energy calculations .

Q. What strategies optimize metal coordination complexes using this compound as a ligand?

Deprotonate the thiol group at pH 6.5–7.5 to enhance metal binding (e.g., Ni²⁺, Cu²⁺). Use a 2:1 ligand:metal molar ratio in ethanol/water. Characterize complexes via UV-Vis (d-d transitions at 600–700 nm for Cu²⁺) and cyclic voltammetry to confirm redox stability .

Q. How do substituents influence metabolic stability in pharmacokinetic studies?

Perform in silico ADME profiling (SwissADME) to predict logP, polar surface area, and CYP450 interactions. The methoxymethyl group enhances solubility (clogP <3), while allyl chains improve membrane permeability. Adjust substituents to balance bioavailability and hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。